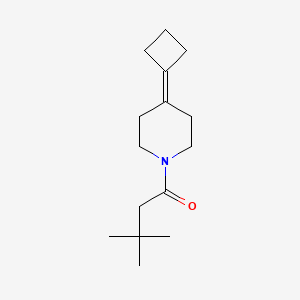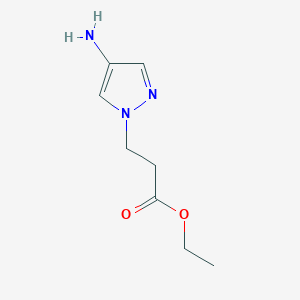
CCOC(=O)CCn1cc(N)cn1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCOC(=O)CCn1cc(N)cn1, also known as Etomidate, is a widely used intravenous anesthetic agent that is commonly used in clinical settings. Etomidate is a hypnotic agent that is used for the induction and maintenance of anesthesia during surgical procedures. It is a non-barbiturate anesthetic that has a rapid onset of action and a short duration of effect.
作用機序
CCOC(=O)CCn1cc(N)cn1 acts by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. It binds to specific sites on the GABA-A receptor, which results in an increase in the opening of chloride ion channels. This leads to hyperpolarization of the membrane potential and a decrease in neuronal excitability, resulting in sedation and anesthesia.
Biochemical and Physiological Effects:
CCOC(=O)CCn1cc(N)cn1 has a number of biochemical and physiological effects on the body. It reduces cerebral blood flow and metabolic rate, as well as decreasing intraocular pressure and intracranial pressure. It also causes a decrease in cardiac output and blood pressure due to its negative inotropic and chronotropic effects on the heart. CCOC(=O)CCn1cc(N)cn1 has minimal effects on respiratory function, making it a preferred anesthetic for patients with compromised respiratory function.
実験室実験の利点と制限
CCOC(=O)CCn1cc(N)cn1 has several advantages for use in laboratory experiments. It has a rapid onset of action and a short duration of effect, which allows for precise control of anesthesia depth and duration. It also has minimal effects on respiratory function, making it a preferred anesthetic for experiments that require respiratory monitoring. However, CCOC(=O)CCn1cc(N)cn1 has limitations in that it can cause adrenal suppression, which can lead to complications in critically ill patients. It can also cause nausea and vomiting in some patients.
将来の方向性
There are several future directions for research on CCOC(=O)CCn1cc(N)cn1. One area of interest is the development of new analogs of CCOC(=O)CCn1cc(N)cn1 that have improved pharmacological properties, such as a longer duration of effect or reduced adrenal suppression. Another area of interest is the investigation of the effects of CCOC(=O)CCn1cc(N)cn1 on specific physiological processes, such as the cardiovascular system or the immune system. Finally, there is a need for further research on the long-term effects of CCOC(=O)CCn1cc(N)cn1 use in clinical settings, particularly in critically ill patients.
合成法
CCOC(=O)CCn1cc(N)cn1 is synthesized through a multistep process that involves the condensation of 2-ethyl-1,3-propanediol with pyrrole-2-carboxylic acid. The resulting intermediate is then subjected to a series of reactions that involve the introduction of a chloroformate group, the formation of an imidazole ring, and the final hydrolysis of the chloroformate group to yield CCOC(=O)CCn1cc(N)cn1.
科学的研究の応用
CCOC(=O)CCn1cc(N)cn1 is widely used in scientific research as a tool to investigate the mechanisms of action of anesthetics on the central nervous system. It is used to study the pharmacokinetics and pharmacodynamics of anesthetics, as well as their effects on various physiological processes.
特性
IUPAC Name |
ethyl 3-(4-aminopyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)3-4-11-6-7(9)5-10-11/h5-6H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWYPENSVGBTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CCOC(=O)CCn1cc(N)cn1 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2693034.png)
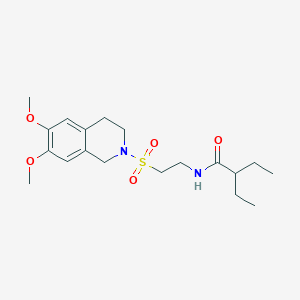
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide](/img/structure/B2693039.png)
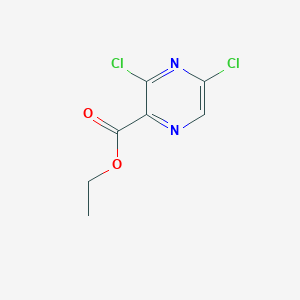
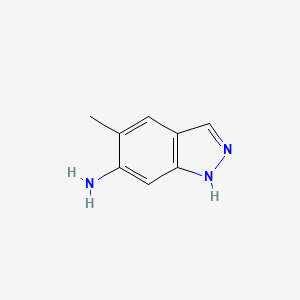
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2693042.png)
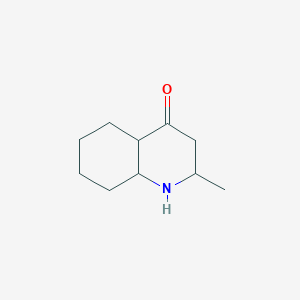
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2693045.png)
![N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2693046.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B2693047.png)


![2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile](/img/structure/B2693050.png)
